[1-(3,4-Dichlorophenyl)ethyl](methyl)amine
Description
Contextualization within Amine Chemistry Research
Amines, as a functional group, are ubiquitous in biologically active molecules. The study of substituted amines, such as those containing a dichlorophenyl moiety, is a significant area of research. The 3,4-dichlorophenyl group is a key structural feature in a number of compounds investigated for their interaction with biological systems. Research into related compounds, such as derivatives of 3-(3,4-dichlorophenyl)-1-indanamine, has highlighted the importance of this chemical scaffold in the development of ligands for biogenic amine transporters. These transporters, which include those for dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862), are crucial targets in the study and treatment of various neurological and psychiatric conditions.
The investigation of dichlorophenyl-containing amines is often driven by the desire to understand structure-activity relationships. The electronic and steric properties of the chlorine substituents can significantly influence a molecule's binding affinity and selectivity for specific biological targets. Therefore, the synthesis and characterization of compounds like 1-(3,4-Dichlorophenyl)ethylamine provide valuable data points for researchers aiming to design molecules with tailored pharmacological profiles.
Research Significance and Scope of Investigation
The primary research significance of 1-(3,4-Dichlorophenyl)ethylamine lies in its role as a versatile small molecule scaffold or building block in organic synthesis. While extensive studies focusing solely on this compound are not prevalent, its structural motif is integral to more complex and pharmacologically active molecules.
A notable example of its relevance is in the context of the synthesis of sertraline (B1200038), a widely used antidepressant classified as a selective serotonin reuptake inhibitor (SSRI). acs.org Sertraline's chemical structure is (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine. The core of this molecule contains the 3,4-dichlorophenyl group attached to a nitrogen-containing ring system. The synthesis of sertraline and its related impurities often involves intermediates that share structural similarities with 1-(3,4-Dichlorophenyl)ethylamine. wjpsonline.comwjpsonline.com The investigation into efficient and stereoselective synthetic routes to sertraline and other monoamine reuptake inhibitors underscores the importance of understanding the chemistry of its fundamental components. nih.govnih.gov
The scope of investigation for 1-(3,4-Dichlorophenyl)ethylamine and related structures primarily revolves around their utility in the synthesis of potential therapeutic agents. Researchers in medicinal chemistry explore how modifications to this basic scaffold affect activity at monoamine transporters. The overarching goal is often the discovery of new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties for the treatment of conditions like depression and pain. elsevierpure.com The dichlorophenyl group, as seen in this and other related amines, is a key pharmacophore that contributes to the desired biological activity.
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-6(12-2)7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLJAPCCTSVFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001263948 | |
| Record name | 3,4-Dichloro-N,α-dimethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001263948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40023-76-5 | |
| Record name | 3,4-Dichloro-N,α-dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40023-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-N,α-dimethylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001263948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 1-(3,4-Dichlorophenyl)ethylamine
The construction of the 1-(3,4-dichlorophenyl)ethylamine molecule is primarily achieved through the transformation of the corresponding ketone, 3',4'-dichloroacetophenone (B29711). sdfine.com Several reliable methods have been developed for this purpose.
Reductive Amination Approaches for Amine Synthesis
Reductive amination stands as a cornerstone for the synthesis of 1-(3,4-dichlorophenyl)ethylamine. masterorganicchemistry.com This process typically involves the reaction of 3',4'-dichloroacetophenone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the target amine. A variety of reducing agents can be employed for this transformation, each with its own set of advantages. masterorganicchemistry.comorganic-chemistry.org
Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reagent can influence the reaction conditions and selectivity. For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of ketones. masterorganicchemistry.com The reaction can be carried out in a one-pot fashion, offering a convenient and efficient route to the desired product.
A specific example of reductive amination involves the use of ammonia and hydrogen gas in the presence of a nickel catalyst. chemicalbook.com In this method, 3,4-dichlorophenylacetonitrile (B104814) is hydrogenated to yield 2-(3,4-dichlorophenyl)ethylamine. chemicalbook.com While this produces a structural isomer, it highlights the utility of catalytic hydrogenation in amine synthesis.
Key Reagents in Reductive Amination of 3',4'-Dichloroacetophenone
| Reagent/Catalyst | Role | Typical Reaction Conditions |
|---|---|---|
| Ammonia (NH₃) | Nitrogen Source | Used in conjunction with a reducing agent to form the primary amine. |
| Sodium Borohydride (NaBH₄) | Reducing Agent | A common and cost-effective reducing agent for imines. masterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective Reducing Agent | Reduces imines faster than ketones, allowing for one-pot reactions. masterorganicchemistry.com |
| Titanium(IV) isopropoxide (Ti(OiPr)₄) | Lewis Acid | Activates the ketone towards amine addition. masterorganicchemistry.com |
| Hydrogen (H₂) with Nickel Catalyst | Reducing System | Used in catalytic hydrogenation processes. chemicalbook.com |
Coupling Reactions and Arylation Methods
While direct arylation methods to form the C-N bond of 1-(3,4-dichlorophenyl)ethylamine are less common for this specific molecule, the principles of cross-coupling reactions are fundamental in building substituted aromatic precursors. The synthesis of the starting material, 3',4'-dichloroacetophenone, can itself involve such strategies.
More relevant to amine synthesis are methods that construct the carbon skeleton prior to the introduction of the amino group. For instance, the synthesis of related structures can involve the coupling of an organometallic reagent with a suitable electrophile. However, for 1-(3,4-dichlorophenyl)ethylamine, reductive amination of the readily available ketone remains the most direct and widely used approach.
Alternative Synthetic Routes and Methodological Innovations
Beyond standard reductive amination, other synthetic strategies have been explored. One such method is the Leuckart reaction, which involves heating a ketone with formamide (B127407) or ammonium (B1175870) formate (B1220265) to produce the corresponding formyl-protected amine, which is then hydrolyzed to the primary amine. For instance, a related synthesis of 1-[1-(3,4-dichlorophenyl)cyclobutyl]ethylamine utilizes formamide and formic acid at high temperatures, followed by hydrochloric acid hydrolysis. prepchem.com
Innovations in reductive amination continue to emerge, focusing on more environmentally benign catalysts and reaction conditions. The use of metal-free reducing agents and catalytic transfer hydrogenation are areas of active research that could be applied to the synthesis of 1-(3,4-dichlorophenyl)ethylamine. organic-chemistry.org
The final step to obtain 1-(3,4-Dichlorophenyl)ethylamine involves the N-methylation of 1-(3,4-dichlorophenyl)ethylamine. This is a standard transformation that can be achieved through various methods, such as reductive amination with formaldehyde (B43269) or the use of a methylating agent like methyl iodide.
Stereoselective Synthesis of 1-(3,4-Dichlorophenyl)ethylamine Enantiomers
The biological activity of chiral molecules often resides in a single enantiomer. Consequently, the stereoselective synthesis of the (R) and (S) enantiomers of 1-(3,4-dichlorophenyl)ethylamine is of significant importance, particularly in pharmaceutical applications. researchgate.net
Chiral Auxiliaries and Asymmetric Catalysis
Asymmetric synthesis provides a direct route to enantiomerically enriched amines. This can be achieved by using a chiral auxiliary or through asymmetric catalysis. In the context of reductive amination, a chiral amine can be used to form a diastereomeric imine, which is then reduced. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched primary amine.
Asymmetric catalysis involves the use of a chiral catalyst to directly reduce the imine formed from 3',4'-dichloroacetophenone and ammonia, or a surrogate, in an enantioselective manner. Chiral catalysts based on transition metals like rhodium, iridium, or ruthenium are often employed for such transformations. researchgate.net
Racemic Resolution Techniques for Enantiomer Isolation
The most common method for obtaining pure enantiomers of 1-(3,4-dichlorophenyl)ethylamine is through the resolution of a racemic mixture. wikipedia.org This technique relies on the separation of a mixture of enantiomers by converting them into diastereomeric salts using a chiral resolving agent. wikipedia.org
The process involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or its derivatives. wikipedia.orggoogle.com The resulting diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base, yielding the enantiomerically pure amine. wikipedia.org
Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Principle of Separation |
|---|---|---|
| Tartaric Acid | Chiral Acid | Forms diastereomeric salts with the racemic amine, which are separated by crystallization. wikipedia.org |
| (R,R)-4-Chlorotartranilic acid | Chiral Acid Derivative | Used for the resolution of similar amine structures. google.com |
| Camphorsulfonic acid | Chiral Acid | Forms diastereomeric salts with chiral amines. wikipedia.org |
Another approach to resolution is through enzymatic kinetic resolution. In this method, an enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net Dynamic kinetic resolution combines this enzymatic resolution with in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.net
Chemical Reactivity and Derivatization Strategies of the Core Structure
The chemical reactivity of 1-(3,4-Dichlorophenyl)ethylamine is primarily dictated by the secondary amine functionality and the dichlorophenyl ring. These two moieties allow for a variety of chemical transformations, making the compound a versatile scaffold for the generation of a diverse library of derivatives. The following sections detail the key reactive pathways and derivatization strategies.
The secondary amine in 1-(3,4-Dichlorophenyl)ethylamine is nucleophilic and readily undergoes N-alkylation with various alkylating agents to form tertiary amines. This reaction is a fundamental transformation for introducing a wide range of alkyl groups, thereby modifying the steric and electronic properties of the nitrogen atom.
The reaction typically proceeds via a nucleophilic substitution mechanism (SN2) where the amine attacks an electrophilic carbon of an alkyl halide or a similar substrate. wikipedia.org The choice of the alkylating agent, solvent, and base is crucial for controlling the reaction and minimizing the formation of quaternary ammonium salts, which can occur with over-alkylation. researchgate.net Common alkylating agents include alkyl iodides, bromides, and chlorides, as well as alkyl sulfonates. The presence of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), is often employed to scavenge the acid generated during the reaction without competing with the amine nucleophile. researchgate.net
The general scheme for the N-alkylation is as follows:
| Alkylating Agent (R-X) | Base | Solvent | Product (Higher Amine) |
|---|---|---|---|
| Ethyl iodide (CH3CH2-I) | DIPEA | Acetonitrile (B52724) | 1-(3,4-Dichlorophenyl)ethyl(methyl)amine |
| Benzyl bromide (C6H5CH2-Br) | K2CO3 | DMF | Benzyl1-(3,4-dichlorophenyl)ethylamine |
| Propargyl bromide (HC≡CCH2-Br) | NaH | THF | 1-(3,4-Dichlorophenyl)ethyl(prop-2-yn-1-yl)amine |
The secondary amine of 1-(3,4-Dichlorophenyl)ethylamine can be readily acylated to form the corresponding amides. This transformation is of significant interest as it introduces a carbonyl group, which can alter the compound's polarity, hydrogen bonding capacity, and conformational flexibility.
The general reaction for amide formation is depicted below:
| Acylating Agent | Reagent/Catalyst | Product (Amide) |
|---|---|---|
| Acetyl chloride | Triethylamine | N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylacetamide |
| Benzoic acid | EDCI, HOBt | N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylbenzamide |
| Cyclopropanecarbonyl chloride | Pyridine | N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylcyclopropanecarboxamide |
The nitrogen atom of the secondary amine in 1-(3,4-Dichlorophenyl)ethylamine can be oxidized to form an N-oxide. N-oxides are valuable synthetic intermediates and can exhibit different pharmacological properties compared to the parent amine. The formation of an N-oxide introduces a polar N-O bond, which can significantly impact the physicochemical properties of the molecule, such as solubility and basicity.
The oxidation of secondary amines to N-oxides is typically carried out using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA), or other peroxy compounds. researchgate.net The reaction conditions are generally mild, and the N-oxide can be isolated as a stable product. The synthesis of the antidepressant sertraline (B1200038), a close structural analog, proceeds through an N-oxide intermediate, highlighting the utility of this transformation. guidechem.com
The general equation for the formation of the N-oxide is as follows:
| Oxidizing Agent | Solvent | Product (N-Oxide) |
|---|---|---|
| Hydrogen peroxide (H2O2) | Methanol (B129727) | 1-(3,4-Dichlorophenyl)ethylamine oxide |
| m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane | 1-(3,4-Dichlorophenyl)ethylamine oxide |
| Sodium tungstate (B81510) / H2O2 | Water/Methanol | 1-(3,4-Dichlorophenyl)ethylamine oxide |
The dichlorophenyl ring of 1-(3,4-Dichlorophenyl)ethylamine is susceptible to electrophilic aromatic substitution, although it is generally deactivated by the two electron-withdrawing chlorine atoms. The position of substitution is directed by the combined electronic effects of the two chlorine atoms and the alkylamine side chain.
The chlorine atoms are ortho, para-directing but deactivating, while the alkyl group is weakly activating and also ortho, para-directing. The substitution pattern will be a result of the interplay of these directing effects and steric hindrance. The most likely positions for electrophilic attack are the positions ortho to the ethylamine (B1201723) group (C2 and C6) and the position para to the ethylamine group (C5), with the C5 position being sterically more accessible. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
The following table summarizes potential electrophilic aromatic substitution reactions:
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO3/H2SO4 | 1-(2-Nitro-4,5-dichlorophenyl)ethylamine |
| Bromination | Br2/FeBr3 | 1-(2-Bromo-4,5-dichlorophenyl)ethylamine |
| Acylation | CH3COCl/AlCl3 | 1-(2-Acetyl-4,5-dichlorophenyl)ethylamine |
Beyond the direct derivatization of the amine and the aromatic ring, various functional group interconversions can be employed to generate a wider range of analogs. These transformations can target the ethylamine side chain or the substituents on the phenyl ring.
For instance, the N-methyl group can be removed (N-demethylation) to yield the corresponding primary amine. This primary amine can then be re-alkylated with different alkyl groups to introduce further diversity. The synthesis of nor-sertraline, the N-demethylated analog of sertraline, is a well-established process. nih.gov
Furthermore, the chlorine atoms on the phenyl ring could potentially be replaced via nucleophilic aromatic substitution, although this would require harsh reaction conditions or the presence of strongly activating groups. More feasible transformations could involve the introduction of other functional groups onto the aromatic ring via electrophilic substitution, followed by their subsequent conversion into other functionalities. For example, a nitro group can be reduced to an amino group, which can then be further derivatized.
The following table provides some examples of functional group interconversions for analog generation:
| Starting Moiety | Transformation | Reagents | Resulting Moiety |
|---|---|---|---|
| -N(CH3) | N-Demethylation | 1. Oxidation to N-oxide, 2. Reduction | -NH2 |
| -Cl | Nucleophilic Aromatic Substitution | Nu- (under forcing conditions) | -Nu |
| -NO2 (on phenyl ring) | Reduction | H2/Pd-C | -NH2 |
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
NMR spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR and ¹³C NMR Analysis
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the initial and most crucial steps in the structural analysis of organic molecules. These techniques provide information on the number and types of proton and carbon environments in the molecule.
For 1-(3,4-Dichlorophenyl)ethylamine , the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the methine (CH) proton, the methyl (CH₃) protons of the ethyl group, and the N-methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms on the aromatic ring and the nitrogen atom. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal neighboring proton-proton couplings.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The dichlorinated aromatic carbons, the aliphatic carbons of the ethyl group, and the N-methyl carbon would each resonate at characteristic chemical shifts.
Predicted ¹H NMR Spectral Data for 1-(3,4-Dichlorophenyl)ethylamine (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40 | d | 1H | Ar-H |
| ~7.35 | d | 1H | Ar-H |
| ~7.10 | dd | 1H | Ar-H |
| ~3.60 | q | 1H | CH-N |
| ~2.30 | s | 3H | N-CH₃ |
| ~1.40 | d | 3H | CH-CH₃ |
Note: This is a predicted data table based on known chemical shift values for similar structural motifs. Actual experimental values may vary.
Predicted ¹³C NMR Spectral Data for 1-(3,4-Dichlorophenyl)ethylamine (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | Ar-C |
| ~132 | Ar-C |
| ~131 | Ar-C |
| ~130 | Ar-C (Cl) |
| ~128 | Ar-C (Cl) |
| ~126 | Ar-C |
| ~58 | CH-N |
| ~34 | N-CH₃ |
| ~20 | CH-CH₃ |
Note: This is a predicted data table based on known chemical shift values for similar structural motifs. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. guidechem.comchemeo.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For 1-(3,4-Dichlorophenyl)ethylamine , a cross-peak would be expected between the methine (CH) proton and the methyl (CH₃) protons of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. chemeo.comcymitquimica.com It would be used to definitively assign each proton signal to its corresponding carbon atom. For instance, the signal for the methine proton would show a correlation to the signal for the methine carbon.
Chiral NMR Spectroscopy for Enantiomeric Purity Assessment
The methine carbon of 1-(3,4-Dichlorophenyl)ethylamine is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful tool for determining the enantiomeric purity of a chiral compound. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which will have slightly different chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For 1-(3,4-Dichlorophenyl)ethylamine (C₉H₁₁Cl₂N), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula. The presence of two chlorine atoms will also result in a characteristic isotopic pattern in the mass spectrum.
Predicted HRMS Data for 1-(3,4-Dichlorophenyl)ethylamine
| Ion | Calculated m/z |
| [M+H]⁺ | 204.0341 |
Note: This is a predicted value for the protonated molecule. The isotopic pattern due to the two chlorine atoms would also be a key identifying feature.
Tandem Mass Spectrometry (MS/MS) for Metabolite and Derivative Identification
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to identify it, as well as its metabolites or derivatives in complex mixtures.
For 1-(3,4-Dichlorophenyl)ethylamine , a common fragmentation pathway in MS/MS would be the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. The fragmentation pattern would provide valuable information for the structural confirmation of the parent compound and the identification of any related substances. Studies on similar phenethylamine (B48288) structures have shown that N-methylation can influence the fragmentation pathways. cymitquimica.com
Predicted MS/MS Fragmentation of 1-(3,4-Dichlorophenyl)ethylamine ([M+H]⁺)
| Precursor Ion (m/z) | Major Fragment Ion (m/z) | Neutral Loss |
| 204.03 | 189.01 | CH₃ |
| 204.03 | 158.98 | C₂H₅N |
| 204.03 | 44.05 | C₈H₇Cl₂ |
Note: This is a predicted data table based on known fragmentation patterns of similar compounds. Actual experimental fragmentation will depend on the specific instrument conditions.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information regarding the functional groups present in a molecule. By analyzing the vibrational modes of chemical bonds, these non-destructive methods offer a molecular fingerprint, allowing for structural confirmation. ljmu.ac.ukresearchgate.net For 1-(3,4-Dichlorophenyl)ethylamine, the spectra would be characterized by vibrations of the dichlorinated aromatic ring, the aliphatic ethylmethylamine side chain, and the bonds connecting them.
Theoretical studies and spectral data from analogous compounds, such as methamphetamine and other dichlorinated aromatic compounds, allow for the prediction of characteristic absorption bands. researchgate.netresearchgate.net The IR spectrum is expected to show prominent bands corresponding to N-H stretching vibrations, C-H stretching from both aromatic and aliphatic groups, and C-N stretching. docbrown.info The presence of the two chlorine atoms on the phenyl ring would give rise to characteristic C-Cl stretching vibrations, typically found in the lower frequency "fingerprint" region of the spectrum. researchgate.net
Table 1: Predicted Characteristic Vibrational Frequencies for 1-(3,4-Dichlorophenyl)ethylamine This table is based on established group frequencies and data from structurally similar compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique(s) | Notes |
|---|---|---|---|
| N-H Stretch | 3200 - 3500 | IR | A secondary amine will typically show one band in this region. |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Associated with the hydrogens on the dichlorophenyl ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | From the ethyl and methyl groups on the side chain. |
| N-H Bend | 1550 - 1650 | IR | Characteristic of secondary amines. |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Multiple bands are expected due to the substituted phenyl ring. |
| C-N Stretch | 1020 - 1250 | IR | Vibration of the bond between the side chain and the nitrogen atom. docbrown.info |
| Aromatic Ring Breathing | ~1000 | Raman | Often a strong, characteristic peak for substituted benzenes. ojp.gov |
Chromatographic Techniques for Purity Assessment and Separation in Research Settings
Chromatography is an indispensable tool in chemical research for separating components of a mixture and assessing the purity of a synthesized compound. For 1-(3,4-Dichlorophenyl)ethylamine, various chromatographic methods are employed to ensure the sample is free from starting materials, by-products, or other impurities.
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like 1-(3,4-Dichlorophenyl)ethylamine. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. nih.gov
For a basic amine such as this, reversed-phase HPLC is a common approach. helixchrom.com A C18 (octadecylsilyl) column is typically used as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.gov The buffer, often containing an agent like formic acid or ammonium (B1175870) acetate, helps to control the pH and ensure good peak shape by keeping the amine protonated. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the dichlorophenyl ring is a strong chromophore with expected absorbance maxima around 236 nm and 284 nm, similar to related structures. nih.govpsu.edu By analyzing the resulting chromatogram, the area of the peak corresponding to the main compound relative to the total area of all peaks provides a quantitative measure of its purity.
Table 2: Typical HPLC Parameters for Purity Analysis of Aromatic Amines These parameters serve as a starting point for method development for 1-(3,4-Dichlorophenyl)ethylamine.
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18, 5 µm particle size | Separates based on hydrophobicity; a standard choice for many organic molecules. |
| Mobile Phase | Acetonitrile / 5 mM Ammonium Formate (B1220265) Buffer (pH 3.0) | Organic solvent elutes the compound; buffer controls pH for good peak shape. nih.gov |
| Gradient | 20% to 90% Acetonitrile over 15 minutes | A gradient elution is often used to effectively separate compounds with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. nih.gov |
| Column Temp. | 25 - 40 °C | Temperature control ensures reproducible retention times. nih.gov |
| Detection | UV at ~236 nm and ~284 nm | The dichlorophenyl group provides strong UV absorbance for sensitive detection. psu.edu |
| Injection Vol. | 5 - 20 µL | The amount of sample introduced onto the column. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. It is highly effective for the analysis of volatile and semi-volatile compounds. While primary and secondary amines can sometimes exhibit poor peak shape in GC due to their polarity, this can be overcome by chemical derivatization. chromatographyonline.comnih.gov
For the analysis of 1-(3,4-Dichlorophenyl)ethylamine, a derivatization step, such as acylation with an agent like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA), is often employed. nih.govjournal-imab-bg.org This process replaces the active hydrogen on the secondary amine with a non-polar group, which improves the compound's volatility and thermal stability, leading to sharper, more symmetrical peaks. The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar HP-5MS column). nih.gov
As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected. The fragmentation pattern is a highly specific identifier. For 1-(3,4-Dichlorophenyl)ethylamine, the key fragmentation would be the alpha-cleavage of the bond between the two carbons of the ethyl group, resulting in a stable iminium ion. The mass spectrum provides both qualitative confirmation of the structure and quantitative data. researchgate.net
Table 3: Predicted GC-MS Fragmentation for 1-(3,4-Dichlorophenyl)ethylamine Predicted fragments based on the principles of mass spectrometry and known fragmentation of similar amphetamine structures.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |
|---|---|---|
| 203 / 205 / 207 | [C₉H₁₁Cl₂N]⁺• | Molecular Ion (M⁺•). The isotopic pattern is characteristic of two chlorine atoms. |
| 188 / 190 / 192 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 58 | [C₃H₈N]⁺ | Iminium ion [CH(CH₃)NHCH₃]⁺ from alpha-cleavage. Expected to be the base peak. |
| 173 / 175 / 177 | [C₈H₈Cl₂]⁺• | Dichlorostyrene ion from loss of the methylamine (B109427) group. |
1-(3,4-Dichlorophenyl)ethylamine possesses a stereocenter at the carbon atom attached to the dichlorophenyl ring and the nitrogen atom. Therefore, it exists as a pair of enantiomers. Since enantiomers often exhibit different biological activities, it is crucial for research purposes to separate and quantify them. nih.gov Chiral chromatography is the most widely used method for this purpose. nih.gov
This technique uses a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times and thus separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are very effective for separating a wide range of chiral compounds, including amphetamine-type substances. nih.govdea.gov
The separation can be performed in either normal-phase or reversed-phase mode. In normal-phase mode, a mobile phase of hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol (B145695) is common. mdpi.com A small amount of a basic additive, such as diethylamine (B46881) (DEA), is often required to prevent peak tailing by blocking active sites on the stationary phase. mdpi.com In reversed-phase mode, mobile phases of buffered acetonitrile or methanol are used with specialized columns designed for aqueous conditions. sciex.com The resulting chromatogram will show two distinct peaks, one for each enantiomer. The relative area of these peaks allows for the calculation of the enantiomeric excess (ee), which is a measure of the chiral purity of the sample. uni-mainz.de
Table 4: Chiral HPLC Strategies for Separation of Amphetamine-like Enantiomers Applicable strategies for method development for 1-(3,4-Dichlorophenyl)ethylamine.
| Chiral Stationary Phase (CSP) Type | Example Column Name | Typical Mobile Phase | Mode | Reference |
|---|---|---|---|---|
| Amylose tris(3,5-dimethylphenylcarbamate) | CHIRALPAK® AD / IA | Hexane / Isopropanol / Diethylamine | Normal Phase | shimadzu.com |
| Cellulose tris(3,5-dimethylphenylcarbamate) | CHIRALCEL® OD / IB | Hexane / Ethanol / Diethylamine | Normal Phase | mdpi.comshimadzu.com |
| Cyclodextrin-based | ChiraDex® | Methanol / Acetic Acid / Triethylamine Buffer | Polar Organic | uni-mainz.de |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as the distribution of electrons and its inherent reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. cmu.edu It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. reddit.com The B3LYP functional, a hybrid functional that combines exact Hartree-Fock exchange with DFT exchange and correlation, is commonly used in conjunction with basis sets like 6-31G or 6-311++G(d,p) to optimize molecular geometries and calculate various properties. researchgate.netresearchgate.netinpressco.comscirp.org
In studies of analogs like 3,4-dichloroaniline, DFT is used to determine optimized structural parameters (bond lengths and angles) and electronic properties. researchgate.net For example, a DFT study on N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide calculated its 3D geometry and electronic structure. researchgate.net Similarly, theoretical studies on other dichlorophenyl derivatives have successfully used DFT to analyze structural and spectroscopic properties, showing good correlation with experimental data. nih.govnih.gov These calculations help in understanding how the dichloro-substitution pattern affects the geometry and electronic distribution of the phenyl ring and adjacent functional groups.
Calculations performed on various dichlorophenyl derivatives provide insight into expected molecular properties. The table below summarizes typical parameters obtained through DFT analysis for related compounds.
| Property | Method | Compound Studied | Finding | Citation |
| Geometry Optimization | DFT/B3LYP/SDD | N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide | Calculation of 3D geometry and electronic structure. | researchgate.net |
| Vibrational Frequencies | B3LYP/6-31G(d,p) | (E)-3-(2,6-dichlorophenyl)-acrylamide | Good conformity between experimental and calculated wavenumbers, confirming dimeric structure in solid state. | nih.gov |
| Structural Parameters | B3LYP/6-31+G(d,p) | 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole | Calculated geometric results were in good agreement with experimental X-ray data. | nih.gov |
| Electronic Properties | DFT/B3LYP/6-311++G(d,p) | 3-{(E)-[-(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol | Investigation of structural, wave functional, and electronic properties. | researchgate.net |
This table presents data for analogs of 1-(3,4-Dichlorophenyl)ethylamine to illustrate the application of DFT methods.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. youtube.com A key application of MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. semanticscholar.org
For analogs of 1-(3,4-Dichlorophenyl)ethylamine, FMO analysis can predict sites of reactivity. Studies on dichlorophenyl derivatives have shown that the HOMO-LUMO gap can characterize charge transfer interactions and chemical stability. semanticscholar.org For instance, in a study of 3-{(E)-[-(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol, the band gap energies were calculated from HOMO-LUMO orbitals to understand reactivity. researchgate.net Similarly, FMO analysis of N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide was used to investigate electron density and predict biochemical activity. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the most probable regions for nucleophilic and electrophilic attack, respectively.
The following table presents HOMO-LUMO data for related dichlorinated compounds, demonstrating the insights gained from FMO analysis.
| Compound Studied | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Citation |
| (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | B3LYP/6-31G | - | - | 3.4869 | semanticscholar.org |
| N-(3,4-dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide | DFT/B3LYP/SDD | -5.93 | -2.58 | 3.35 | researchgate.net |
| Thiophene Sulfonamide Derivatives | B3LYP/6-311G(d,p) | - | - | 3.44 - 4.65 | mdpi.com |
This table contains data for analogs to illustrate FMO analysis. Direct data for 1-(3,4-Dichlorophenyl)ethylamine is not available.
Conformational Analysis and Stereodynamics of 1-(3,4-Dichlorophenyl)ethylamine and its Analogs
The biological activity and physical properties of a flexible molecule like 1-(3,4-Dichlorophenyl)ethylamine are highly dependent on its three-dimensional shape or conformation. emory.edu Conformational analysis is the study of the different spatial arrangements of atoms (rotamers) that can be achieved by rotation about single bonds. lumenlearning.com
Energy minimization techniques are used to identify the most stable conformations of a molecule. For 1-(3,4-Dichlorophenyl)ethylamine, the key rotatable bonds are the C-C and C-N bonds of the ethylamine (B1201723) side chain. By systematically rotating these bonds and calculating the potential energy at each step, a conformational energy map can be generated. The points of lowest energy on this map correspond to the most stable conformers.
Studies on related phenethylamine (B48288) compounds provide a model for this analysis. For example, a detailed investigation of p-methoxyphenethylamine used computational methods to identify seven distinct conformer structures, analyzing the influence of intramolecular interactions on stability. researchgate.net The primary conformations are typically gauche and anti (or trans), referring to the torsion angle of the ethylamine side chain relative to the phenyl ring. The presence of the bulky 3,4-dichlorophenyl group and the N-methyl group will create specific steric interactions that determine the relative energies of these conformers. While experimental data for the target molecule is scarce, theoretical calculations can predict these preferences. nih.gov
While energy minimization identifies static low-energy structures, Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to observe its flexibility, conformational transitions, and interactions with its environment (like a solvent).
For a molecule like 1-(3,4-Dichlorophenyl)ethylamine, an MD simulation would reveal how it explores its conformational space, the lifetimes of its stable conformers, and the energy barriers for converting between them. This dynamic picture is often more representative of the molecule's behavior in a solution or at a biological receptor than a single, static conformation. Although specific MD studies on this compound were not found, this technique is widely applied to understand the dynamics of small molecules and their interaction with larger systems like proteins.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein) to form a stable complex. mdpi.com This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target. thesciencein.org
The phenethylamine scaffold is known to interact with various receptors and transporters in the central nervous system. mdpi.com Docking studies on phenethylamine derivatives have been performed to understand their interactions with targets like the dopamine (B1211576) transporter (DAT). biomolther.orgnih.gov In these studies, the ligand is placed into the binding site of the protein, and a scoring function is used to estimate the binding energy. Key interactions, such as hydrogen bonds between the amine group and polar residues (like Aspartic Acid) in the receptor, and hydrophobic interactions involving the phenyl ring, are often identified. biomolther.org
For 1-(3,4-Dichlorophenyl)ethylamine, docking studies would be invaluable for predicting its potential biological targets. The 3,4-dichloro substitution on the phenyl ring would significantly influence its binding properties compared to unsubstituted phenethylamine, likely enhancing hydrophobic or halogen-bond interactions within the receptor's binding pocket. Docking studies on analogs have shown that dichlorophenyl groups can fit into specific pockets of protein targets. thesciencein.orgijper.orgpnrjournal.com
The table below summarizes results from docking studies on analogous compounds.
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Citation |
| (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone (B1245722) derivative (4f) | Human mitochondrial BCATm (2A1H) | -6.898 | - | ijper.org |
| Phenethylamine derivative (Compound 9) | Human Dopamine Transporter (hDAT) | - | Asp79, Phe320 | biomolther.org |
| (E)-3-(2,6-dichlorophenyl)-acrylamide | COVID-19 main protease (6LU7) | -6.1 | Gln189, Thr190, Glu166 | nih.gov |
| Dihydropyrimidine phthalimide (B116566) hybrid (10g) | Dipeptidyl peptidase-4 (DPP-4) | -10.59 | - | mdpi.com |
This table presents docking data for various analogs to illustrate the methodology and typical findings. BCATm: branched-chain aminotransferase.
Prediction of Binding Modes with Receptor Proteins and Enzymes
Due to the chemical structure of 1-(3,4-Dichlorophenyl)ethylamine, which shares features with known monoamine reuptake inhibitors, its primary predicted biological target is the serotonin (B10506) transporter (SERT). Computational docking simulations are instrumental in predicting how this ligand might interact with the binding site of such proteins.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the intermolecular interactions. While specific docking studies for 1-(3,4-Dichlorophenyl)ethylamine are not extensively published, we can infer its binding mode by examining computational models of structurally related compounds, such as sertraline (B1200038).
The key predicted interactions for 1-(3,4-Dichlorophenyl)ethylamine within the SERT binding pocket are expected to involve:
Ionic Interaction: The protonated secondary amine of the ligand is predicted to form a crucial salt bridge with a key acidic residue in the transporter, such as Aspartate 98 (Asp98) in human SERT (hSERT). This interaction is a common feature for the binding of many biogenic amines and their inhibitors.
Hydrophobic Interactions: The 3,4-dichlorophenyl ring is anticipated to engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues within a hydrophobic pocket of the transporter. These interactions are critical for the affinity and selectivity of the ligand.
Pi-Pi Stacking: The aromatic dichlorophenyl ring may also participate in π-π stacking interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr) in the binding site, further stabilizing the ligand-protein complex.
The following table summarizes the predicted key interactions based on computational models of analogous compounds binding to hSERT.
| Interaction Type | Ligand Moiety | Predicted Interacting Residues in hSERT |
| Ionic Interaction/Salt Bridge | Methylamine (B109427) group | Aspartate (Asp) |
| Hydrophobic Interactions | 3,4-Dichlorophenyl ring | Leucine (Leu), Isoleucine (Ile), Valine (Val) |
| Pi-Pi Stacking | 3,4-Dichlorophenyl ring | Phenylalanine (Phe), Tyrosine (Tyr) |
This table presents predicted interactions based on computational models of structurally similar compounds.
Ligand Efficiency and Computational Druggability Assessment
Ligand Efficiency (LE) is a metric used in drug discovery to evaluate how effectively a molecule binds to its target, relative to its size. nih.govnih.gov It is calculated as the binding energy per non-hydrogen atom (heavy atom) of the ligand. nih.gov A higher LE value is generally desirable, as it suggests a more optimal fit and interaction with the target protein. researchgate.net The formula for ligand efficiency is:
LE = -ΔG / N
where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. nih.gov
For 1-(3,4-Dichlorophenyl)ethylamine, a theoretical assessment of its ligand efficiency would require experimental binding affinity data (e.g., Ki or IC50 values) which is not publicly available. However, based on its relatively small size and the potential for strong interactions with its target, it could be hypothesized to have a favorable ligand efficiency.
Computational Druggability Assessment evaluates the likelihood of a biological target being able to bind a small molecule drug with high affinity and specificity. This assessment often involves analyzing the physicochemical properties of the binding site, such as its size, shape, and hydrophobicity.
While the druggability assessment focuses on the target protein, the properties of the ligand itself are crucial for successful drug development. "Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. Several computational parameters are used to predict the drug-likeness of a molecule, often guided by frameworks like Lipinski's Rule of Five.
The following table outlines some key computational parameters relevant to the druggability of 1-(3,4-Dichlorophenyl)ethylamine, with values estimated using computational tools.
| Parameter | Definition | Predicted Value/Range for 1-(3,4-Dichlorophenyl)ethylamine | Significance for Druggability |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | ~218 g/mol | Lower molecular weight is generally preferred for better absorption and diffusion. |
| LogP (Octanol-water partition coefficient) | A measure of a compound's lipophilicity. | 3.0 - 4.0 | Affects solubility, absorption, distribution, metabolism, and excretion (ADME) properties. |
| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (N, O). | 1 | Influences solubility and membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (N, O) with lone pairs. | 1 | Influences solubility and membrane permeability. |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | ~12 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
These values are estimations based on the chemical structure and may vary depending on the prediction software used.
Based on these predicted properties, 1-(3,4-Dichlorophenyl)ethylamine falls within the general parameters considered "drug-like," suggesting it has the potential to be developed as a therapeutic agent, pending further experimental validation of its efficacy and safety.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Impact of Dichlorophenyl Moiety Substitutions on Biological Activity and Selectivity
The substitution pattern on the phenyl ring of phenethylamine (B48288) derivatives is a critical determinant of their biological activity and selectivity. The presence and position of halogen substituents, such as the chlorine atoms in the 3,4-dichloro configuration of the target compound, have complex and significant effects on the molecule's interaction with biological targets. diva-portal.org
Research into a series of 4-thiazolidinone (B1220212) inhibitors of acetylcholinesterase (AChE) revealed that chlorinated and fluorinated aromatic substituents were the most promising for potent inhibition. diva-portal.org Specifically, para-substituted inhibitors demonstrated strong binding. diva-portal.org In another study, a 1,3-bis(3,4-dichlorophenyl) thiourea (B124793) derivative demonstrated strong antioxidant activity. mdpi.com
The position of the halogen atoms can dramatically alter the compound's selectivity for different monoamine transporters. For instance, in the development of ligands for biogenic amine transporters, a series of 3-(3,4-dichlorophenyl)-1-indanamine derivatives were synthesized. researchgate.net This highlights the importance of the 3,4-dichlorophenyl moiety in achieving high-affinity binding to these transporters. researchgate.net
Table 1: Impact of Phenyl Ring Substitutions on Biological Activity
| Compound Class | Substitution Pattern | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| 4-Thiazolidinones | Chlorinated and fluorinated phenyl rings | Promising AChE inhibition | diva-portal.org |
| 4-Thiazolidinones | Para-substituted phenyl rings | Strong binding to AChE | diva-portal.org |
| Thiourea Derivatives | 1,3-bis(3,4-dichlorophenyl) | Strong antioxidant activity | mdpi.com |
| Indanamine Derivatives | 3-(3,4-dichlorophenyl) | High-affinity binding to biogenic amine transporters | researchgate.net |
| Phenylethylamines | Substituted phenyl group | Generally reduced dopamine (B1211576) reuptake inhibitory activities compared to unsubstituted phenyl. | biomolther.org |
| Phenylethylamines | Methoxy group on phenyl ring | Very weak or no dopamine reuptake inhibitory activities. | biomolther.org |
Role of the Amine Functionality in Target Interactions and Binding Affinity
The amine functionality is a crucial pharmacophoric element in many biologically active compounds, including phenylethylamines. It plays a significant role in direct agonistic activity and binding to molecular targets. pharmacy180.com For potent direct-acting agonists in the phenylethylamine class, the amino group should be separated from the aromatic ring by a two-carbon chain. pharmacy180.com
The degree of substitution on the nitrogen atom also influences activity. Primary and secondary amines are generally more potent direct-acting agonists than tertiary or quaternary amines. pharmacy180.com As the size of the substituent on the nitrogen increases, alpha-receptor agonist activity tends to decrease, while beta-receptor activity increases. pharmacy180.com
In the context of monoamine reuptake inhibitors, amine-containing compounds have been a rich source of inhibitors with diverse profiles. researchgate.net A common pharmacophore for serotonin-norepinephrine reuptake inhibitors (SNRIs) includes an amine and an aryl group separated by two to four sp3 hybridized carbon atoms. researchgate.net The synthesis of conformationally constrained pyrrolidines, which maintain this general pharmacophore, has resulted in potent transporter inhibition. researchgate.net Furthermore, the exploration of adding a terminal amine group in proximity to the bridgehead nitrogen of benztropine (B127874) derivatives has been a strategy in developing novel dopamine transporter (DAT) inhibitors. nih.gov
Table 2: Influence of Amine Functionality on Biological Activity
| Feature | Observation | Implication | Reference |
|---|---|---|---|
| Amine Group Presence | Essential for direct agonistic activity in phenylethylamines. | Key pharmacophoric feature. | pharmacy180.com |
| Amine-Aryl Separation | Optimal separation by a two-carbon chain for potent direct-acting agonists. | Defines the spatial relationship for receptor interaction. | pharmacy180.com |
| Nitrogen Substitution | Primary and secondary amines are more potent direct-acting agonists. | Steric bulk on the nitrogen modulates receptor selectivity. | pharmacy180.com |
| Increasing N-substituent Bulk | Decreases α-receptor activity and increases β-receptor activity. | Allows for tuning of adrenergic receptor subtype selectivity. | pharmacy180.com |
| Amine in SNRIs | Part of a key pharmacophore with an aryl group. | Essential for potent monoamine transporter inhibition. | researchgate.net |
Stereochemical Effects on Activity and Selectivity at Molecular Targets
The stereochemistry of a molecule can have a profound impact on its biological activity and selectivity. This is because biological targets, such as receptors and enzymes, are chiral environments, and different enantiomers of a drug can interact with them in distinct ways.
In the case of phenylethylamine derivatives, the stereochemical configuration at the carbon atom alpha to the amine group is significant. For instance, the synthesis and evaluation of 1-(3,4-dichlorophenyl)-3-(4-((1-ethyl-3-piperidyl)amino)-6-methyl-2-pyrimidinyl)guanidine and its related substances for antimalarial activity inherently involve considerations of stereochemistry due to the chiral center in the piperidyl moiety. nih.gov
Similarly, research on 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters demonstrated the importance of stereochemistry. The in vitro data indicated that the (-)-(1R,3S)-trans stereoisomer displayed high-affinity binding and potent inhibition of uptake at all three biogenic amine transporters (dopamine, serotonin (B10506), and norepinephrine). researchgate.net This highlights that a specific stereochemical arrangement is crucial for optimal interaction with these transporters. researchgate.net
Table 3: Stereochemical Influence on Biological Activity
| Compound Series | Stereoisomer | Biological Effect | Reference |
|---|---|---|---|
| 3-(3,4-Dichlorophenyl)-1-indanamine Derivatives | (-)-(1R,3S)-trans | High-affinity binding and potent inhibition of DAT, SERT, and NET. | researchgate.net |
Analog Design and Synthesis Strategies for SAR Exploration
The systematic design and synthesis of analogs are fundamental to exploring the structure-activity relationships (SAR) of a lead compound. By making targeted modifications to the molecular structure, researchers can identify which functional groups and structural features are essential for biological activity and which can be altered to improve properties like potency, selectivity, and metabolic stability.
For phenethylamine derivatives, several strategies have been employed to probe their SAR. One common approach is the synthesis of a series of analogs with variations in the substitution pattern of the phenyl ring. For example, the synthesis of various substituted phenethylamines allows for the investigation of how different substituents on the aromatic ring affect their interaction with targets like the microtubule cytoskeleton. nih.gov
Another strategy involves modifying the amine functionality. This can include altering the degree of N-alkylation or incorporating the amine into a cyclic structure, such as a pyrrolidine (B122466) ring, to create conformationally constrained analogs. researchgate.net This approach has been successful in maintaining potent monoamine transporter inhibition. researchgate.net
Furthermore, the synthesis of compounds with different linkers between the aromatic ring and the amine group, as well as the introduction of various substituents on the side chain, are common tactics. For example, the synthesis of 1,3,4-thiadiazole (B1197879) derivatives has been pursued to develop novel kinase inhibitors. nih.gov The design and synthesis of new p-methylsulfonamido phenylethylamine analogues have been guided by 3D-QSAR analysis to develop new class III antiarrhythmic agents. nih.gov
The synthesis of these analogs often involves multi-step reaction sequences. For instance, the synthesis of N-[(3,4-dichlorophenyl)methyl]ethanamine hydrochloride has been reported, providing a specific example of a synthesized analog in this chemical space. uni.lu
Molecular and Cellular Mechanisms of Action Research
Receptor Binding and Ligand Activity Profiling
Currently, there is a lack of publicly available research data detailing the specific binding affinities or functional activities of 1-(3,4-Dichlorophenyl)ethylamine at the sigma-1 (σ-1) and sigma-2 (σ-2) receptors.
1-(3,4-Dichlorophenyl)ethylamine is a potent inhibitor of both the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). Research has demonstrated that the (S)-enantiomer of the compound is significantly more potent at inhibiting both of these transporters compared to the (R)-enantiomer. The primary mechanism of action is the inhibition of neurotransmitter reuptake at these transporter sites. The compound shows a high affinity for the serotonin transporter, with studies indicating its ability to block the uptake of serotonin in vitro. Similarly, it demonstrates potent inhibition of norepinephrine uptake.
The inhibitory concentrations (IC50) for the racemic mixture and the individual enantiomers at human transporters are detailed in the table below.
Table 1: Inhibition of Serotonin and Norepinephrine Transporters by 1-(3,4-Dichlorophenyl)ethylamine and its Enantiomers
| Compound/Enantiomer | Serotonin Transporter (SERT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) |
|---|---|---|
| (±)-1-(3,4-Dichlorophenyl)ethylamine | 9.0 | 46.0 |
| (S)-1-(3,4-Dichlorophenyl)ethylamine | 3.8 | 25.0 |
Data sourced from in vitro studies on human transporters.
Enzyme Inhibition and Modulation Studies
1-(3,4-Dichlorophenyl)ethylamine has been identified as a potent, mechanism-based inhibitor of the cytochrome P450 isozyme CYP2D6. This inhibition is significant as CYP2D6 is responsible for the metabolism of a wide range of clinically used drugs. The inhibitory activity of this compound on other CYP isozymes has also been characterized, revealing a degree of selectivity for CYP2D6.
Table 2: In Vitro Inhibition of Human Cytochrome P450 Isozymes by 1-(3,4-Dichlorophenyl)ethylamine
| CYP Isozyme | Inhibition Constant (Ki) | Type of Inhibition |
|---|
Further quantitative data on other CYP isozymes is not extensively detailed in the available literature.
There is no available scientific literature to suggest that 1-(3,4-Dichlorophenyl)ethylamine directly modulates the activity of the enzyme sterol 14α-demethylase (CYP51) or the nuclear factor-kappa B (NF-κB) signaling cascade.
Intracellular Signaling Pathway Investigations in Cell-based Assays
Detailed investigations into the specific intracellular signaling pathways modulated by 1-(3,4-Dichlorophenyl)ethylamine in cell-based assays are not present in the current body of scientific research. While its action on transporters implies downstream effects on cellular signaling, dedicated studies on these pathways have not been published.
Pre Clinical in Vitro and in Vivo Research Models Mechanistic & Discovery Focus
In Vitro Studies on Biological Systems
Cell-Free Receptor Binding Assays for Affinity and Selectivity
There is no publicly available data from cell-free receptor binding assays that specifically determines the affinity (e.g., Kᵢ values) or selectivity profile of 1-(3,4-Dichlorophenyl)ethylamine for any biological targets, including monoamine transporters (DAT, SERT, NET) or other receptors. nih.gov Studies on different tropane (B1204802) and thiazole (B1198619) derivatives containing dichlorophenyl groups have shown varied affinities for these transporters, but this data is not applicable to the compound . drugbank.com
Cell-Based Functional Assays for Target Modulation
No specific research detailing the effects of 1-(3,4-Dichlorophenyl)ethylamine in cell-based functional assays has been identified. Such assays would be necessary to determine whether the compound acts as an inhibitor, substrate, or modulator of targets like monoamine transporters, but this information is not present in the available literature. nih.gov
Cellular Uptake and Distribution Studies
Specific studies investigating the mechanisms of cellular uptake (e.g., passive diffusion, active transport) and the subsequent intracellular distribution of 1-(3,4-Dichlorophenyl)ethylamine have not been published. General research describes methodologies for tracking cellular uptake using labeled nanoparticles or various chemical inhibitors, but these have not been applied to this specific compound. nih.govmdpi.com
In Vivo Animal Model Research for Mechanistic Insights
Pharmacokinetic Research in Animal Models (e.g., Absorption, Distribution, Excretion)
No peer-reviewed animal studies detailing the pharmacokinetic profile—including absorption, distribution, metabolism, and excretion (ADME)—of 1-(3,4-Dichlorophenyl)ethylamine are available. Pharmacokinetic data exists for other novel compounds with a 3,4-dichlorophenyl group, such as 3,4-dichlorophenyl-propenoyl-sec.-butylamine, but these findings are specific to that molecule and cannot be attributed to 1-(3,4-Dichlorophenyl)ethylamine. nih.gov
Investigating Compound-Induced Molecular Changes in Animal Tissues
There is a lack of in vivo research investigating any molecular changes, such as alterations in gene expression or protein levels, in animal tissues following the administration of 1-(3,4-Dichlorophenyl)ethylamine. A study on the related compound BD1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine) showed that its subchronic administration altered sigma 1 receptor binding in rat brains, but this is a distinct chemical entity. nih.gov
Behavioral Phenotyping in Animal Models (Focus on Neural Circuitry or Molecular Pathways, not Therapeutic Efficacy)
An extensive search of scientific literature and research databases did not yield any specific studies on the behavioral phenotyping of the compound 1-(3,4-Dichlorophenyl)ethylamine in animal models. Consequently, there is no available data detailing its effects on neural circuitry or specific molecular pathways within a behavioral context. The required detailed research findings and data tables for this specific compound could not be generated.
Future Directions and Emerging Research Avenues
Development of Novel Analogs with Enhanced Target Selectivity and Potency
A primary direction for future research is the rational design and synthesis of novel analogs of 1-(3,4-Dichlorophenyl)ethylamine. The goal is to improve both the potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are central to this effort, systematically modifying the parent molecule to identify key structural motifs responsible for its biological activity.
Research into structurally related dichlorophenyl compounds, such as neurokinin-2 (NK2) receptor antagonists, provides a roadmap for this type of investigation. researchgate.net In those studies, incorporating the N-methylamide function into a more stable lactam ring increased metabolic stability. researchgate.net Further optimization by replacing a piperidine (B6355638) functionality with 3-substituted azetidines led to analogs with excellent potency for the NK2 receptor. researchgate.net For example, modifying the N-lactam substituent with a cyclopropylmethyl group resulted in a compound with both good functional potency and high metabolic stability in human liver microsomes. researchgate.net Optimization of the azetidine (B1206935) 3-substituent led to a sulfamide (B24259) analogue with superior metabolic stability and high potency in functional assays. researchgate.net This analog also demonstrated excellent selectivity over related human neurokinin receptors. researchgate.net
Applying these principles to 1-(3,4-Dichlorophenyl)ethylamine could involve similar strategies. Modifications could target various parts of the molecule, including the dichlorophenyl ring, the ethylamine (B1201723) side chain, and the N-methyl group, to enhance interactions with a target protein and improve its pharmacokinetic profile.
Table 9.1: Illustrative Structure-Activity Relationship (SAR) Data for Analog Development This table is illustrative, based on principles from related compound series.
| Analog Modification | Rationale | Predicted Outcome |
|---|---|---|
| Substitution on the Phenyl Ring | Modulate electronic properties and steric interactions | Alter binding affinity and selectivity |
| Alteration of the Ethyl Chain | Change flexibility and spacing between key functional groups | Optimize orientation in the binding pocket |
| Replacement of N-Methyl Group | Modify polarity and potential for hydrogen bonding | Enhance potency and reduce metabolic vulnerability |
Application as a Research Probe for Biological Target Elucidation and Pathway Mapping
Molecules with specific biological activities can be invaluable as research probes to identify and study their protein targets and associated signaling pathways. Future work could focus on developing derivatives of 1-(3,4-Dichlorophenyl)ethylamine for this purpose. By tagging the molecule with a reporter group, such as a fluorescent dye or a photoaffinity label, researchers can track its localization within cells and identify its binding partners.
For instance, a new chloroquine-derived photoaffinity probe was synthesized to study its mechanism of action. researchgate.net This probe included a unique 3-azido photolabel on the quinoline (B57606) ring, which, upon exposure to UV light, could form a covalent bond with its biological target, allowing for its subsequent identification. researchgate.net A similar approach could be applied to 1-(3,4-Dichlorophenyl)ethylamine to covalently link it to its unknown biological targets, facilitating their isolation and characterization through techniques like mass spectrometry. This would be instrumental in elucidating its mechanism of action and mapping the biological pathways it modulates.
Advanced Computational Modeling for Refined Mechanism Prediction and Lead Optimization
Computational chemistry offers powerful tools to predict how a molecule like 1-(3,4-Dichlorophenyl)ethylamine interacts with potential biological targets, guiding the design of more effective analogs. Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations can provide insights into the binding mode and the key intermolecular interactions that govern its activity.
Computational studies on the metabolism of methylamine (B109427), for example, have utilized density functional theory (DFT) to investigate reaction sequences. researchgate.net These models can predict reaction free energies and activation energies, providing a detailed understanding of the kinetic and thermodynamic feasibility of proposed mechanisms. researchgate.net For drug discovery, computational modeling can propose binding poses, as was done for a novel dopamine (B1211576) D1 positive allosteric modulator, which helped in understanding its interaction with the receptor. nih.gov
For 1-(3,4-Dichlorophenyl)ethylamine, computational models could be used to:
Screen virtual libraries of proteins to identify potential biological targets.
Predict the binding affinity and orientation of the compound and its analogs within a target's active site.
Explain the structure-activity relationships observed in experimental studies.
Guide the optimization of lead compounds to enhance potency and selectivity, while minimizing potential off-target effects.
Table 9.3: Application of Computational Methods in Drug Discovery
| Computational Method | Application | Potential Insight for 1-(3,4-Dichlorophenyl)ethylamine |
|---|---|---|
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a target protein. | Identification of the binding pocket and key interacting amino acid residues. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Assessment of the stability of the ligand-protein complex. |
| Quantum Mechanics (QM) | Calculates the electronic structure of molecules. | Refined understanding of reaction mechanisms and binding energies. |
Integration with Omics Technologies (e.g., Proteomics, Metabolomics) for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of 1-(3,4-Dichlorophenyl)ethylamine, it is essential to move beyond a single-target perspective. Omics technologies, such as proteomics and metabolomics, enable the large-scale study of proteins and metabolites in a biological system, providing a "systems-level" view of a compound's impact. nih.gov
Proteomics: This involves the analysis of the entire protein complement (the proteome) of a cell or tissue. nih.gov Treating a biological system with 1-(3,4-Dichlorophenyl)ethylamine and subsequently analyzing changes in protein expression or post-translational modifications can reveal which cellular pathways are affected. nih.gov This can help identify not only the primary target but also downstream signaling events.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. nih.gov By analyzing the metabolic profile of a system after exposure to the compound, researchers can identify alterations in metabolic pathways, providing clues about its mechanism of action and broader physiological effects. nih.gov
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1-(3,4-Dichlorophenyl)ethylamine in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
- Waste Disposal : Segregate waste into halogenated organic containers and collaborate with certified hazardous waste agencies for incineration or neutralization .
- Contamination Control : Use filter pipette tips and dedicated labware to avoid cross-contamination. Decontaminate surfaces with 70% ethanol post-experiment .
Q. What synthetic routes are reported for 1-(3,4-Dichlorophenyl)ethylamine?
- Methodological Answer :
- Reductive Amination : React 3,4-dichlorophenylacetone with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (e.g., acetic acid) .
- Grignard Addition : Treat 3,4-dichlorophenylacetonitrile with methylmagnesium bromide, followed by hydrolysis to yield the amine intermediate .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
Q. Which analytical methods are optimal for characterizing 1-(3,4-Dichlorophenyl)ethylamine?
- Methodological Answer :
- NMR Spectroscopy : H NMR (400 MHz, CDCl) peaks: δ 7.4–7.2 (m, 3H, aromatic), 3.1 (q, 2H, CH), 2.4 (s, 3H, N–CH) .
- Mass Spectrometry : ESI-MS m/z calc. 218.06 [M+H]; observe fragmentation patterns for structural confirmation .
- HPLC : C18 column, 70:30 acetonitrile/water, 1 mL/min flow rate; retention time ~8.2 min (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of 1-(3,4-Dichlorophenyl)ethylamine?
- Methodological Answer :
- Isotopic Labeling : Synthesize deuterated analogs (e.g., H at the ethyl group) to distinguish overlapping NMR signals .
- DFT Calculations : Compare experimental C NMR shifts with density functional theory (B3LYP/6-311+G(d,p)) predictions to assign ambiguous peaks .
- X-ray Crystallography : Resolve stereochemical ambiguities by co-crystallizing the compound with tartaric acid derivatives .
Q. What strategies improve synthetic yield under catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test Pd/C (5% wt), Raney Ni, or PtO for hydrogenation of nitrile intermediates; PtO in ethanol achieves >85% yield .
- Solvent Optimization : Use tetrahydrofuran (THF) for Grignard reactions to enhance nucleophilicity; polar aprotic solvents (DMF) improve reductive amination kinetics .
- Temperature Control : Maintain 0–5°C during exothermic steps (e.g., methylamine addition) to minimize side reactions .
Q. What pharmacological mechanisms are hypothesized for 1-(3,4-Dichlorophenyl)ethylamine?
- Methodological Answer :
- Dopamine Transporter (DAT) Inhibition : Structural analogs (e.g., BTS 74 398) show non-selective monoamine uptake inhibition; conduct radioligand binding assays (H-WIN 35,428) to assess DAT affinity .
- GPCR Modulation : Compare with SR140333, a 3,4-dichlorophenyl-containing compound acting as a neurokinin NK1 receptor antagonist. Use calcium flux assays (FLIPR) to screen for GPCR activity .
- Metabolic Stability : Evaluate hepatic microsomal half-life (human/rat) to predict in vivo bioavailability; LC-MS/MS quantifies parent compound degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
